3-Methyl-1-phenylbutan-1-amine hydrochloride
CAS No.: 91338-97-5
Cat. No.: VC2806187
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91338-97-5 |
---|---|
Molecular Formula | C11H18ClN |
Molecular Weight | 199.72 g/mol |
IUPAC Name | 3-methyl-1-phenylbutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
Standard InChI Key | HNQTWZNKDACDLN-UHFFFAOYSA-N |
SMILES | CC(C)CC(C1=CC=CC=C1)N.Cl |
Canonical SMILES | CC(C)CC(C1=CC=CC=C1)N.Cl |
Chemical Identity and Structure
3-Methyl-1-phenylbutan-1-amine hydrochloride is a phenylalkylamine derivative with a butane backbone featuring a methyl branch, a phenyl group, and an amine functional group. It exists as the hydrochloride salt of the parent amine compound.
Basic Identification
The compound is identified by several registry numbers and chemical identifiers, as summarized in Table 1.
Table 1: Chemical Identifiers of 3-Methyl-1-phenylbutan-1-amine Hydrochloride
Parameter | Information |
---|---|
CAS Numbers | 91338-97-5, 42290-97-1, 1173110-88-7 |
Molecular Formula | C11H18ClN |
Molecular Weight | 199.72 g/mol |
IUPAC Name | 3-methyl-1-phenyl-1-butanamine hydrochloride |
InChI | InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
InChIKey | HNQTWZNKDACDLN-UHFFFAOYSA-N |
Chemical Structure
The compound features a phenyl ring attached to a carbon bearing an amino group, with a branched alkyl chain containing a methyl substituent at the 3-position. The amine is protonated and exists as a salt with a chloride counterion . The presence of the amine group makes it basic, allowing it to form stable salts with acids, including the hydrochloride form discussed here .
Stereochemistry and Isomers
Stereoisomers
3-Methyl-1-phenylbutan-1-amine hydrochloride contains a stereogenic center at the carbon attached to both the phenyl group and the amine group, resulting in two possible stereoisomers:
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(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride
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(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Each stereoisomer has distinct properties and potentially different biological activities .
Specific Optical Rotation
The specific optical rotation of the purified stereoisomers has been documented in research settings, though comprehensive data on these values for both isomers is limited in the available literature .
Physical Properties
Appearance and State
3-Methyl-1-phenylbutan-1-amine hydrochloride typically appears as a white to off-white solid at room temperature .
Solubility
As a hydrochloride salt, the compound shows enhanced solubility in aqueous solutions compared to its free base form. It is generally more soluble in polar solvents, including water and lower alcohols, and less soluble in non-polar organic solvents .
Analytical Data and Characterization
Spectroscopic Properties
Analytical characterization of 3-Methyl-1-phenylbutan-1-amine hydrochloride typically includes various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm structural integrity, with 1H NMR spectra showing characteristic patterns consistent with the expected structure .
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Mass spectrometry data provides confirmation of the molecular weight and fragmentation patterns specific to this compound .
Source | Purity | Analysis Method |
---|---|---|
ChemScene (Certificate of Analysis) | 99.91% | HPLC |
Fluorochem | 97% | Not specified |
Kishida Chemical Co. | 95% | Not specified |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride typically involves the preparation of the free base followed by salt formation with hydrochloric acid. Several approaches can be employed for the synthesis of the parent amine:
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Reductive amination of the corresponding ketone (3-methyl-1-phenylbutan-1-one) using ammonia or ammonium salts and appropriate reducing agents.
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Reduction of nitro precursors, as evidenced by synthetic techniques mentioned in related research .
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Nucleophilic substitution reactions involving appropriate halides and nitrogen nucleophiles.
Salt Formation
The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, followed by isolation through techniques such as filtration or crystallization.
Applications in Research and Industry
Chemical Research Applications
3-Methyl-1-phenylbutan-1-amine hydrochloride serves several functions in chemical research:
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As a building block in organic synthesis, particularly in the development of more complex amine-containing compounds.
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As a reagent in various chemical reactions, where its specific structural features and reactivity patterns are valuable.
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As a reference compound in analytical chemistry and method development .
Pharmaceutical Research
In pharmaceutical research, the compound demonstrates potential applications:
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As a precursor in medicinal chemistry for the development of bioactive compounds.
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In neurotransmitter research, given its structural relationship to compounds known to interact with neurotransmitter systems.
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As a reference compound in pharmacological studies aimed at understanding structure-activity relationships in similar compounds.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
The phenylalkylamine structure of the compound shares similarities with various psychoactive substances, suggesting potential for neurological effects. The specific stereochemistry may influence the compound's interaction with biological targets, resulting in potentially different pharmacological profiles between the (R) and (S) isomers .
Supplier | Quantity | Price (as of 2024) | Purity |
---|---|---|---|
CymitQuimica | 100 mg | 226.00 € | Not specified |
CymitQuimica | 250 mg | 336.00 € | Not specified |
CymitQuimica | 1 g | 845.00 € | Not specified |
Fluorochem | Various | Not specified | 97% |
Kishida Chemical Co. | Various | Not specified | 95% |
Regulatory Status
As a chemical with potential psychoactive properties similar to other phenethylamine derivatives, 3-Methyl-1-phenylbutan-1-amine hydrochloride may be subject to regulatory scrutiny in various jurisdictions . Researchers and organizations handling the compound should be aware of potential restrictions and compliance requirements.
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